

Technical Guide: Physicochemical Properties of 3-(4-Aminophenyl)propionic Acid

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Compound of Interest		
Compound Name:	3-(4-Aminophenyl)propionic acid	
Cat. No.:	B1265867	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **3- (4-Aminophenyl)propionic acid**, including detailed experimental protocols for their determination. This information is critical for the characterization, purity assessment, and formulation development of this compound in a research and drug development context.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a chemical substance.

Property	Value	Source
Melting Point	133-137 °C (literature)	[1]
Boiling Point	351 °C	[2]

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound verification. The following sections detail standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3] A pure substance typically melts over a narrow range of 1-2°C.[4]



Impurities tend to depress the melting point and broaden the melting range.[4][5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **3-(4-Aminophenyl)propionic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[3]
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom.[4][6] Repeat until the sample column is 2-3 mm high.[4][6]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4][6]
- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.[4][5]
- Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[6] Insert a new, properly prepared capillary tube.
- Heating and Observation: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, when approaching the expected melting point.[5][6]
- Recording the Melting Range: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.

Foundational & Exploratory





T2: The temperature at which the entire sample has completely melted into a clear liquid.
 The melting point is reported as the range from T1 to T2.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] The Thiele tube method is a convenient micro-scale technique for this determination.[9]

Apparatus:

- Thiele tube
- Heat-resistant oil (e.g., mineral oil)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- · Bunsen burner or other heat source
- Clamp and stand

Procedure:

- Sample Preparation: Fill the small test tube to about half-full with 3-(4-Aminophenyl)propionic acid (in its liquid state, which would require pre-heating given its high boiling point).[9]
- Capillary Inversion: Place the capillary tube into the test tube with the open end down (sealed end up).[9]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube, making sure the sample is below the level
 of the oil.[9] Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of
 the tube facilitates the circulation of the oil, ensuring uniform heating.[8]

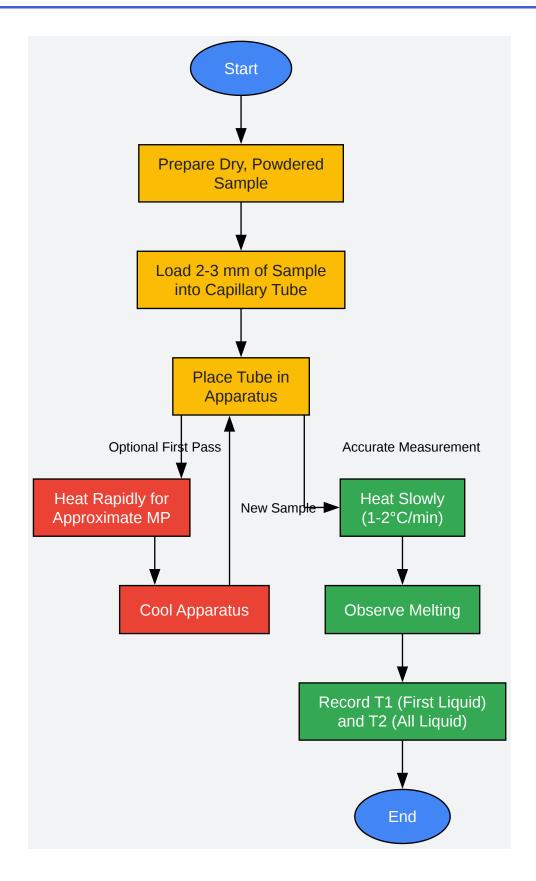


- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[8][9]
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
- Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8][9] Record this temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

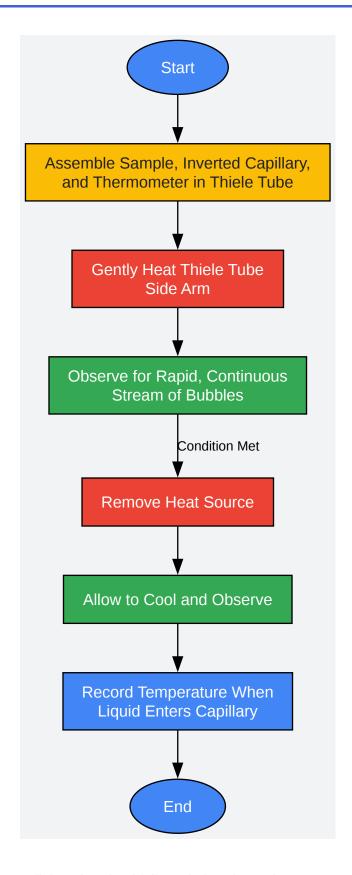




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Caption: Workflow for Melting Point Determination.





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Caption: Workflow for Boiling Point Determination.



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